molecular formula C14H16N2O2 B1523275 1-Boc-6-cyano-2,3-dihydro-indole CAS No. 959236-08-9

1-Boc-6-cyano-2,3-dihydro-indole

Cat. No.: B1523275
CAS No.: 959236-08-9
M. Wt: 244.29 g/mol
InChI Key: DZPWHKPORLOWIW-UHFFFAOYSA-N
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Description

1-Boc-6-cyano-2,3-dihydro-indole, also known as tert-butyl 6-cyano-1-indolinecarboxylate, is a chemical compound with the molecular formula C14H16N2O2 . It has a molecular weight of 244.29 g/mol . It is a white solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H16N2O2/c1-14(2,3)18-13(17)16-7-6-11-5-4-10(9-15)8-12(11)16/h4-5,8H,6-7H2,1-3H3 . This code provides a specific representation of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound is a white solid . It has a molecular weight of 244.29 g/mol and a molecular formula of C14H16N2O2 .

Scientific Research Applications

Synthesis and Functionalization of Indoles

Indoles, including derivatives like 1-Boc-6-cyano-2,3-dihydro-indole, are crucial scaffolds in pharmaceuticals, agrochemicals, and biologically active molecules. The palladium-catalyzed reactions have significantly impacted the synthesis of indoles, offering routes to fine chemicals and intermediates with higher efficiency and less waste compared to classical methods. This approach is part of a broader array of strategies for constructing indole nuclei, demonstrating the versatility and importance of indole chemistry in organic synthesis (Cacchi & Fabrizi, 2005).

Photocatalytic Dearomative Cycloaddition

Research on indole and indoline rings, key pharmacophoric units in many drugs and bioactive molecules, has led to innovative photocatalytic [2+2] cycloaddition methods. These techniques enable the construction of cyclobutane-fused scaffolds, enhancing molecular complexity and diversity for drug discovery applications. The reaction showcases the broad applicability of indole substrates, including azaindoles, to generate unique, functionalized structures with potential pharmacological applications (Oderinde et al., 2020).

Diverse Functionalization through Organolithium Addition

A novel synthetic pathway has been developed for creating diversely functionalized indoles, utilizing Boc-protected ortho-aminostyrenes. This method employs alkyllithium addition to generate lithiated intermediates, which, upon reaction with electrophiles, facilitate ring closure and dehydration, yielding various substituted indoles. This technique exemplifies the innovative approaches to indole synthesis, enabling the creation of compounds with varied substitutions and potential utility in further chemical modifications and pharmaceutical development (Coleman & O’Shea, 2003).

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may be harmful if swallowed . It may also cause respiratory irritation .

Properties

IUPAC Name

tert-butyl 6-cyano-2,3-dihydroindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-14(2,3)18-13(17)16-7-6-11-5-4-10(9-15)8-12(11)16/h4-5,8H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZPWHKPORLOWIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C1C=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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